molecular formula C7H5ClFNO B8816558 2-Chloro-6-fluorobenzaldoxime

2-Chloro-6-fluorobenzaldoxime

Cat. No.: B8816558
M. Wt: 173.57 g/mol
InChI Key: OBJHLLOVMKKXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzaldoxime typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

2-Chloro-6-fluorobenzaldoxime is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzaldoxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzaldehydeoxime
  • 2-Chloro-6-fluorobenzaldoxime derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H

InChI Key

OBJHLLOVMKKXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NO)F

Origin of Product

United States

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